molecular formula C16H13FO5 B6408321 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261986-59-7

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6408321
CAS RN: 1261986-59-7
M. Wt: 304.27 g/mol
InChI Key: NMAPIYQSWMDUMG-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid (3-FMCB), also known as 5-methoxy-2-fluoro-4-methoxycarbonylbenzoic acid, is a synthetic organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a molecular formula of C9H8O4F and a molecular weight of 204.15 g/mol. 3-FMCB is a versatile compound used in various scientific research applications, such as in the synthesis of pharmaceuticals, organic compounds, and other compounds.

Mechanism of Action

3-FMCB acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. The inhibition of COX by 3-FMCB results in the decreased production of prostaglandins, which leads to the decreased inflammation and other physiological effects.
Biochemical and Physiological Effects
3-FMCB has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the regulation of inflammation. In addition, 3-FMCB has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and decreasing the growth of tumor cells. Furthermore, 3-FMCB has been found to have anti-microbial effects, as it has been shown to inhibit the growth of various bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 3-FMCB in lab experiments include its high purity (95%), its low cost, and its versatility in the synthesis of various compounds. However, there are some limitations to its use in lab experiments, such as its limited solubility in water and its sensitivity to light and heat.

Future Directions

For the use of 3-FMCB include its further development as an anti-inflammatory and anti-cancer agent, as well as its use in the synthesis of other compounds, such as benzimidazoles, benzofurans, and quinolines. Additionally, 3-FMCB could be further studied for its potential use in the synthesis of novel bioactive compounds, such as antimicrobial agents, anti-inflammatory agents, and anti-cancer agents. Finally, further research could be conducted to improve its solubility in water and to develop methods to further increase its purity.

Synthesis Methods

3-FMCB is synthesized through a three-step process involving the reaction of 4-formylbenzoic acid with 2-fluoromethyl chloride, followed by the reaction of the resulting product with 5-methoxybenzyl bromide, and finally the addition of sodium hydroxide to the reaction mixture. The overall process yields 3-FMCB in 95% purity.

Scientific Research Applications

3-FMCB is used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, organic compounds, and other compounds. It is also used as a reagent in the synthesis of various compounds, such as benzimidazoles, benzofurans, and quinolines. In addition, 3-FMCB has been used in the synthesis of novel bioactive compounds, such as antimicrobial agents, anti-inflammatory agents, and anti-cancer agents.

properties

IUPAC Name

3-(2-fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-12-6-10(5-11(7-12)15(18)19)13-4-3-9(8-14(13)17)16(20)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAPIYQSWMDUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691441
Record name 2'-Fluoro-5-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid

CAS RN

1261986-59-7
Record name 2'-Fluoro-5-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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